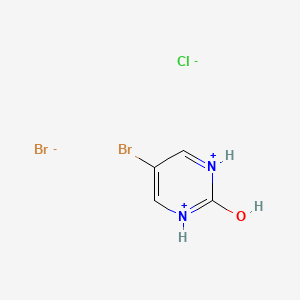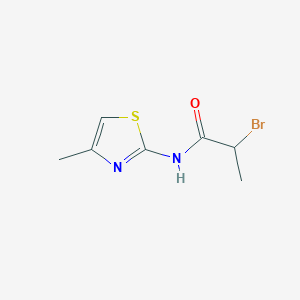
Isopropyl-thiophen-3-ylmethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl-thiophen-3-ylmethyl-amine (IPTMA) is an amine-containing compound that has recently gained attention in the scientific community due to its unique properties and potential applications in the laboratory. IPTMA is a versatile compound that can be synthesized in a number of ways, and has been found to have a variety of biochemical and physiological effects. This article will discuss the synthesis methods for IPTMA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its possible future directions.
Applications De Recherche Scientifique
Spectroelectrochemical and Biosensor Applications
Isomeric thienylpyrrole derivatives, which share structural features with Isopropyl-thiophen-3-ylmethyl-amine, have been investigated for their spectroelectrochemical properties and potential in biosensor applications. The electrochemical polymerization of these derivatives results in polymer films with distinct electrochromic properties, showing promise for biosensing applications, particularly when used as immobilization matrices for enzymes like glucose oxidase (Ayranci et al., 2015).
Surface Chemistry and SAMs
The interaction of isopropylamine derivatives with self-assembled monolayers (SAMs) on gold substrates has been studied for the development of surface chemistry applications. These interactions, specifically with transition metal coordination complexes, underscore the utility of such compounds in forming densely packed SAMs, which are crucial for various nanotechnology and material science applications (Dube et al., 2005).
Catalytic Applications in Organic Synthesis
Compounds related to this compound have been employed as catalysts for the synthesis of amides from carboxylic acids and amines, demonstrating their potential in peptide synthesis. This method works efficiently at room temperature, indicating the versatility of these compounds in facilitating bond formation with minimal environmental impact (El Dine et al., 2015).
Photoinitiators for Polymerization
Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives, which are structurally analogous, have been developed as photoinitiators for radical and cationic polymerizations. Their ability to initiate polymerization under near-UV and visible light showcases their potential in creating advanced materials and coatings with specific properties (Zhang et al., 2015).
Development of Bioactive Compounds
Research into derivatives of this compound includes the synthesis of compounds with potential biological activity. For instance, triazole derivatives have been synthesized and evaluated for their physico-chemical properties and biological activities, underscoring the importance of these compounds in the development of new pharmacological agents (Safonov, 2018).
Corrosion Inhibition
This compound derivatives have also been explored for their corrosion inhibition properties. These compounds exhibit significant efficiency in protecting metals from corrosion, highlighting their potential in materials science and engineering applications (Daoud et al., 2014).
Propriétés
IUPAC Name |
N-(thiophen-3-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-7(2)9-5-8-3-4-10-6-8/h3-4,6-7,9H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIBABRRFOROSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CSC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1340923.png)
![[5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B1340926.png)




![8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1340962.png)


![5-(furan-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1340971.png)



